molecular formula C17H12BrNO4 B3457883 6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3457883
M. Wt: 374.2 g/mol
InChI Key: FTGWESARSOMJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes and receptors, including protein kinase C (PKC), phospholipase A2 (PLA2), and cyclooxygenase-2 (COX-2). These enzymes and receptors play important roles in various biological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which is involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the activity of PLA2, which is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are important mediators of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its high potency and selectivity for certain enzymes and receptors. This compound has been found to be a useful tool for investigating the role of these enzymes and receptors in various biological processes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of this compound in more detail, including its interactions with other enzymes and receptors. Additionally, future research could focus on developing more potent and selective analogs of this compound for use in scientific research and drug development.

Scientific Research Applications

6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively used in scientific research as a tool compound to investigate various biological processes. It has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been used to study the role of certain enzymes, receptors, and signaling pathways in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

6-bromo-N-(3-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c1-22-13-4-2-3-12(9-13)19-16(20)14-8-10-7-11(18)5-6-15(10)23-17(14)21/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGWESARSOMJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
6-bromo-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.